molecular formula C72H86ClN9O27 B1167956 Xestin A CAS No. 104532-58-3

Xestin A

Cat. No.: B1167956
CAS No.: 104532-58-3
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Description

Xestin A is a methoxy-substituted 1,2-dioxane compound isolated from marine sponges of the genus Xestospongia. It belongs to a class of endoperoxide-containing natural products with demonstrated bioactivity, particularly against cancer cell lines. Structurally, this compound features an 18-carbon dienyl tail and a unique 1,2-dioxane core with a methoxy group at the C6 position, distinguishing it from its analogs . Its biological potency, notably an IC50 of 0.3 µg/mL against the P388 murine leukemia cell line, has positioned it as a compound of interest in anticancer drug discovery .

Properties

CAS No.

104532-58-3

Molecular Formula

C72H86ClN9O27

Synonyms

Xestin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights from Related Compounds

Other 1,2-dioxane derivatives from Xestospongia sponges exhibit variations in alkyl chain branching, saturation, and stereochemistry (e.g., compounds with cyclopropane or epoxy groups). These modifications further highlight:

  • Alkyl Tail Length : Longer chains (e.g., 18-carbon in this compound) improve cytotoxicity, possibly due to enhanced lipid solubility .
  • Stereochemical Complexity: Minor stereochemical changes (e.g., epimerization at C9) can abolish bioactivity, underscoring the importance of precise structural characterization .

Discussion and Implications

The structural nuances of this compound, particularly its methoxy group and dienyl tail, position it as a lead compound for structure-activity relationship (SAR) studies. Compared to Xestin B and Chondrillin, its superior efficacy suggests that electron-donating groups (e.g., methoxy) at C6 enhance target engagement, while longer alkyl chains improve bioavailability. Future research should focus on:

  • Synthetic Optimization : Modifying alkyl tail saturation or introducing halogen substituents to improve pharmacokinetics .
  • Mechanistic Studies : Elucidating whether this compound’s activity involves redox cycling (common in endoperoxides) or specific protein interactions .

Q & A

Q. How should negative or inconclusive results related to this compound be reported?

  • Methodological Answer : Publish negative findings in dedicated repositories (e.g., Zenodo) or supplementary materials. Discuss potential reasons (e.g., assay sensitivity, compound solubility) and propose alternative approaches . Avoid overinterpretation; instead, frame results as hypothesis-generating .

Supplementary Guidance

  • Data Tables : Include raw spectral data, crystallographic coordinates, and assay plate layouts in supplementary files .
  • Literature Review : Use tools like SciFinder or Reaxys to map prior studies, citing both supporting and conflicting findings .
  • Reproducibility : Share detailed experimental protocols on platforms like Protocols.io , linking them to publications .

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